molecular formula C6H9NO B2818798 2-Ethyl-3-oxobutanenitrile CAS No. 1780-46-7

2-Ethyl-3-oxobutanenitrile

Cat. No.: B2818798
CAS No.: 1780-46-7
M. Wt: 111.144
InChI Key: BNOSMUJYKYEPSR-UHFFFAOYSA-N
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Description

2-Ethyl-3-oxobutanenitrile is an organic compound with the molecular formula C₆H₉NO. It is a nitrile derivative, characterized by the presence of both a nitrile group (-C≡N) and a ketone group (-C=O) within its structure. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and functional groups.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with sodium cyanide under basic conditions. The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl group, followed by dehydration to form the nitrile.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or secondary alcohols.

    Substitution: Various substituted nitriles or ketones.

Scientific Research Applications

2-Ethyl-3-oxobutanenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

    3-Oxobutanenitrile: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    2-Methyl-3-oxobutanenitrile: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and physical properties.

Uniqueness: 2-Ethyl-3-oxobutanenitrile is unique due to the presence of both the ethyl and nitrile groups, which confer distinct reactivity and potential applications compared to its analogs. Its specific structure allows for targeted synthesis and functionalization in various chemical processes.

Properties

IUPAC Name

2-ethyl-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-3-6(4-7)5(2)8/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOSMUJYKYEPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-46-7
Record name 2-ethyl-3-oxobutanenitrile
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